molecular formula C9H5ClN4 B1218094 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 52494-53-8

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B1218094
CAS RN: 52494-53-8
M. Wt: 204.61 g/mol
InChI Key: BSXQUTKJCQAPNE-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is a chemical compound with the molecular weight of 204.62 . The IUPAC name for this compound is 6-chloro [1,2,4]triazolo [3,4-a]phthalazine . The InChI code for this compound is 1S/C9H5ClN4/c10-8-6-3-1-2-4-7 (6)9-12-11-5-14 (9)13-8/h1-5H .


Synthesis Analysis

The synthesis of 6-substituted-[1,2,4]triazolo3,4-aphthalazine derivatives has been reported in the literature . The compounds were evaluated for their anticonvulsant activities using the maximal electroshock test (MES) . Another research reported the synthesis of 6-chloro-3-substituted 5,6-dihydro– [1,2,4] triazolo [3,4-a] phthalazine derivatives using phthalic anhydride as a starting material .


Molecular Structure Analysis

The molecular structure of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine can be represented by the linear formula C9H5ClN4 . The InChI key for this compound is BSXQUTKJCQAPNE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine include a molecular weight of 204.62 . The compound has an InChI code of 1S/C9H5ClN4/c10-8-6-3-1-2-4-7 (6)9-12-11-5-14 (9)13-8/h1-5H .

Scientific Research Applications

Anticonvulsant Activity

6-substituted-[1,2,4]triazolo[3,4-a]phthalazine derivatives have been designed and synthesized with the aim of finding new anticonvulsant drugs . These compounds were evaluated for their anticonvulsant activities using the maximal electroshock test (MES). Most of the synthesized compounds exhibited potent anticonvulsant activities in the MES .

Antiepileptic Potential

The triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . The commercially available triazole-containing drugs include rufinamide, which is an antiepileptic .

Antifungal Activity

Triazole nucleus is present in a number of drug classes such as antifungal . The commercially available triazole-containing drugs include fluconazole and voriconazole, which are antifungal .

Antidepressant Activity

Triazole nucleus is present in a number of drug classes such as antidepressant . The commercially available triazole-containing drugs include trazodone and nefazodone, which are antidepressants .

Antileishmanial Activity

3-aryl-6-piperazin-1,2,4-triazolo[3,4-a]phthalazine showed good potential as leishmanicidal agents . The compounds showed a submicromolar IC50 against promastigote and axenic amastigote, emerging as a potential and safer leishmanicidal agent for further investigation .

Antiviral Activity

Triazole nucleus is present in a number of drug classes such as antiviral . The commercially available triazole-containing drugs include estazolam, which is a sedative-hypnotic .

Future Directions

While specific future directions for the study of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine are not explicitly stated in the available literature, the synthesis of coumarin substituted 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine derivatives has been suggested .

Mechanism of Action

Target of Action

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is primarily targeted for its anticonvulsant activities . The compound has been evaluated for its anticonvulsant activities using the maximal electroshock test (MES) .

Mode of Action

It is known that the compound exhibits potent anticonvulsant activities . This suggests that it may interact with targets in the nervous system to suppress seizures.

Pharmacokinetics

The compound’s molecular weight is 20462 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

The primary result of the action of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is its anticonvulsant effect. In tests, most of the synthesized compounds exhibited potent anticonvulsant activities . The most promising compound showed significant anticonvulsant activity in the MES test with an ED value of 9.3 mg/kg .

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-6-3-1-2-4-7(6)9-12-11-5-14(9)13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXQUTKJCQAPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310578
Record name 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

CAS RN

52494-53-8
Record name 52494-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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